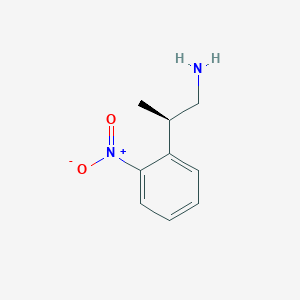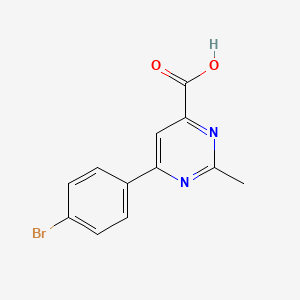
4'-n-Propyl-4-biphenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-n-Propyl-4-biphenylZinc bromide is an organozinc compound with the molecular formula C15H15BrZn. This compound is utilized in various organic synthesis processes, particularly in the formation of carbon-carbon bonds. It is a valuable reagent in the field of organic chemistry due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 4’-n-Propyl-4-biphenylZinc bromide typically involves the reaction of 4’-n-Propyl-4-biphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows: [ \text{4’-n-Propyl-4-biphenyl bromide} + \text{Zn} \rightarrow \text{4’-n-Propyl-4-biphenylZinc bromide} ]
Industrial Production Methods: In industrial settings, the production of 4’-n-Propyl-4-biphenylZinc bromide is scaled up using large reactors and continuous flow systems to ensure consistent quality and yield. The process involves rigorous control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.
化学反应分析
Types of Reactions: 4’-n-Propyl-4-biphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include alkyl halides, aryl halides, and other organometallic reagents.
Catalysts: Palladium-based catalysts are frequently used in coupling reactions.
Solvents: Tetrahydrofuran (THF) and other aprotic solvents are typically used.
Major Products: The major products formed from these reactions are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
科学研究应用
4’-n-Propyl-4-biphenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: It serves as a reagent in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, polymers, and materials science research.
作用机制
The mechanism of action of 4’-n-Propyl-4-biphenylZinc bromide involves the formation of a reactive organozinc intermediate, which can undergo various transformations depending on the reaction conditions. The zinc atom acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to its role as a reagent in organic synthesis.
相似化合物的比较
- Phenylzinc bromide
- Biphenylzinc bromide
- 4’-n-Butyl-4-biphenylZinc bromide
Comparison: 4’-n-Propyl-4-biphenylZinc bromide is unique due to its specific alkyl substitution, which can influence its reactivity and selectivity in chemical reactions. Compared to other similar compounds, it offers distinct advantages in terms of reaction conditions and the types of products formed.
属性
分子式 |
C15H15BrZn |
|---|---|
分子量 |
340.6 g/mol |
IUPAC 名称 |
bromozinc(1+);1-phenyl-4-propylbenzene |
InChI |
InChI=1S/C15H15.BrH.Zn/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14;;/h4-5,7-12H,2,6H2,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
QFDPRYVMIBLYKZ-UHFFFAOYSA-M |
规范 SMILES |
CCCC1=CC=C(C=C1)C2=CC=[C-]C=C2.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


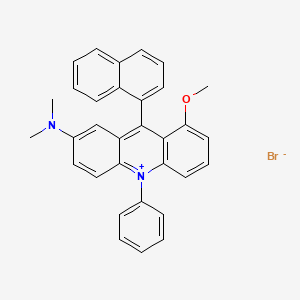

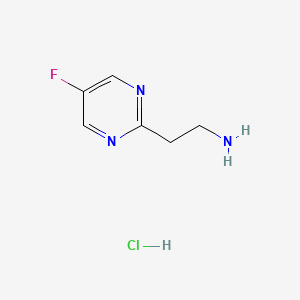
![4-{4,5-bis[(cyclohexylamino)methyl]-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B14886393.png)
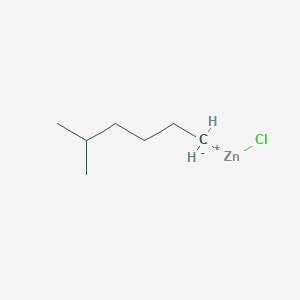

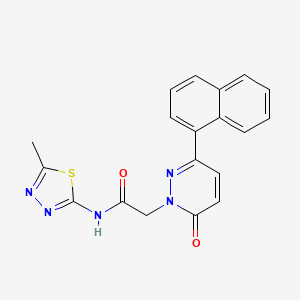
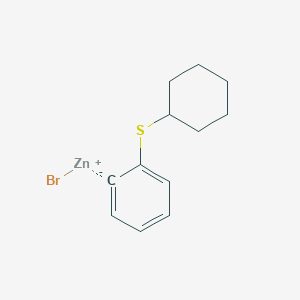
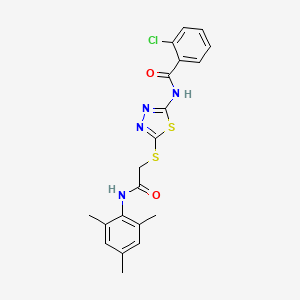
![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B14886428.png)
